molecular formula C8H9ClN2OS B1391393 N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride CAS No. 1177273-68-5

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B1391393
CAS No.: 1177273-68-5
M. Wt: 216.69 g/mol
InChI Key: USMYACZFCOKNCP-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride: is a chemical compound that belongs to the class of heterocyclic compounds. It features a furan ring and a thiazole ring, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 2-furylmethylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may inhibit key enzymes involved in inflammatory pathways or interfere with DNA replication in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride
  • N-(2-furylmethyl)-1,3-thiazol-4-amine hydrochloride

Uniqueness

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride is unique due to its specific combination of a furan and thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS.ClH/c1-2-7(11-4-1)6-10-8-9-3-5-12-8;/h1-5H,6H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMYACZFCOKNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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